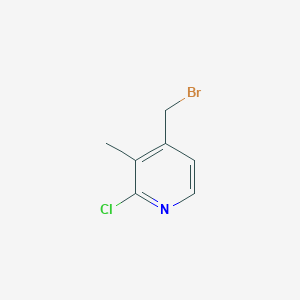

4-(Bromomethyl)-2-chloro-3-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov In the realm of synthetic organic chemistry, pyridine and its derivatives are indispensable, serving not only as solvents and reagents but, more importantly, as core components in the construction of complex molecular architectures. nih.govnih.gov Their heteroaromatic nature allows for straightforward conversion into a wide range of functional derivatives, making them highly sought-after building blocks. nih.gov

The nitrogen atom in the pyridine ring imparts distinct reactivity compared to its carbocyclic analog, benzene. It renders the ring electron-deficient and generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity, combined with the ability to fine-tune electronic and steric properties through substitution, has made pyridine scaffolds a central focus in drug discovery. researchgate.netrsc.org Consequently, a significant number of FDA-approved drugs and other bioactive molecules incorporate the pyridine moiety, highlighting its profound impact on medicinal chemistry. nih.govrsc.orgtandfonline.com The presence of the pyridine ring can significantly influence a molecule's pharmacological profile, including its solubility, which is a crucial factor for therapeutic agents. nih.govtandfonline.com

Overview of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are a critical subclass of pyridine derivatives that serve as versatile intermediates in organic synthesis. acs.orgresearchgate.netnih.gov The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring provides synthetic handles for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex and diverse molecular structures. nih.gov These compounds are key building blocks for a multitude of pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.netnih.gov

The synthesis of specific, regioselectively halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic aromatic substitution. nih.gov To address this, significant research has been dedicated to developing novel and selective halogenation methods. acs.orgchemrxiv.org These strategies include the use of pyridine N-oxides to activate the ring for selective functionalization at the 4-position or the development of specialized reagents, such as designed phosphine (B1218219) reagents, that facilitate halogenation under milder conditions. acs.orgnih.gov The ability to selectively introduce halogens at specific positions is crucial for the targeted synthesis of complex molecules, including the late-stage functionalization of drug candidates. acs.orgresearchgate.net Chlorine-containing compounds, in particular, are prominent in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom, underscoring the importance of chloro-pyridines in pharmaceutical development. nih.gov

Contextualization of 4-(Bromomethyl)-2-chloro-3-methylpyridine within Functionalized Pyridine Chemistry

The compound this compound is a prime example of a highly functionalized pyridine derivative designed for synthetic utility. Its structure incorporates several key features that make it a valuable intermediate in organic synthesis. The pyridine core is substituted with a chloro group at the 2-position, a methyl group at the 3-position, and a reactive bromomethyl group at the 4-position.

This specific arrangement of substituents creates a molecule with multiple, distinct reactive sites.

The chloro group at the 2-position can participate in nucleophilic aromatic substitution reactions.

The bromomethyl group at the 4-position is a highly reactive benzylic-type halide, making it an excellent electrophile for substitution reactions with a wide range of nucleophiles.

The methyl group at the 3-position influences the steric and electronic properties of the ring.

This multi-functional nature allows for sequential and selective reactions, providing a pathway to complex molecular targets. Compounds with similar substitution patterns, such as 4-bromo-2-chloro-3-methylpyridine (B594563) and 2-chloro-3-bromo-4-methylpyridine, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. pipzine-chem.comchemimpex.com The strategic placement of a chloro atom and a reactive side chain on a pyridine scaffold is a common strategy in medicinal chemistry to build molecular complexity and explore structure-activity relationships in drug discovery programs.

Compound Data

Physical and Chemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 4-Bromo-2-chloro-3-methylpyridine | Value for 3-Bromo-2-chloro-4-methylpyridine |

| Molecular Formula | C₇H₇BrClN | C₆H₅BrClN uni.lu | C₆H₅BrClN nih.gov |

| Molecular Weight | 220.50 g/mol | 206.47 g/mol uni.lu | 206.47 g/mol nih.gov |

| Monoisotopic Mass | 218.9447 Da | 204.9294 Da uni.lu | 204.92939 Da nih.gov |

| CAS Number | 152402-96-5 | 128071-86-3 epa.govlabsolu.ca | 55404-31-4 nih.gov |

| IUPAC Name | This compound | 4-bromo-2-chloro-3-methylpyridine | 3-bromo-2-chloro-4-methylpyridine nih.gov |

| SMILES | CC1=C(C=CN=C1Cl)CBr | CC1=C(C=CN=C1Cl)Br uni.lu | CC1=C(C=CN=C1Br)Cl |

| InChIKey | Not Available | XOHGSWUURFCOIL-UHFFFAOYSA-N uni.lu | QPFHYDFGKXHWIN-UHFFFAOYSA-N nih.gov |

Note: Data for this compound is calculated, while data for related compounds is referenced from public databases.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

4-(bromomethyl)-2-chloro-3-methylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |

InChI Key |

BXTKXHPNNZUWTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl 2 Chloro 3 Methylpyridine

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic approach to 4-(bromomethyl)-2-chloro-3-methylpyridine logically disconnects the carbon-bromine bond of the bromomethyl group. This identifies 2-chloro-3,4-dimethylpyridine (B1602005) as the most direct precursor, which can then undergo selective bromination at the 4-methyl position. The synthesis of this precursor, in turn, relies on foundational halogenated methylpyridine building blocks.

The creation of functionalized pyridine (B92270) rings is a cornerstone of this synthesis. Building blocks such as 2-chloro-3-methylpyridine (B94477) are critical intermediates.

Several established methods exist for the synthesis of 2-chloro-3-methylpyridine. A common industrial route involves the chlorination of 3-picoline (3-methylpyridine), typically via its N-oxide derivative. google.com This process, however, often results in a mixture of isomers, primarily 2-chloro-3-methylpyridine and the more abundant 2-chloro-5-methylpyridine (B98176). google.comgoogle.com The separation of these isomers is a significant challenge, with specific methods developed to isolate the desired 2-chloro-3-methylpyridine. google.com

One patented method describes the catalytic hydrogenation of the isomeric mixture, which selectively de-chlorinates 2-chloro-5-methylpyridine to 3-picoline, allowing the 2-chloro-3-methylpyridine to be recovered through distillation. google.com Another approach involves the reaction of 3-methyl-2(1H)-pyridone with phosphorus oxychloride to yield 2-chloro-3-methylpyridine. prepchem.com

Table 1: Synthetic Approaches to 2-Chloro-3-methylpyridine

| Starting Material | Reagents | Key Outcome | Reference |

| 3-Methylpyridine-1-oxide | o-Phthaloyl chloride, Triethylamine | Yields a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine. | google.com |

| 3-Methyl-2(1H)-pyridone | Phosphorus oxychloride | Direct synthesis resulting in a 17% yield of 2-chloro-3-methylpyridine. | prepchem.com |

| Mixture of 2-chloro-3- and 2-chloro-5-methylpyridine | H₂, Pd/C catalyst | Selective de-chlorination of the 5-methyl isomer to allow for separation. | google.com |

The conversion of a methyl group on the pyridine ring to a bromomethyl group is the final key transformation. This is strategically accomplished through side-chain halogenation, a reaction that must be selective to avoid unwanted reactions on the pyridine ring itself or at other positions. The most common and effective method for this transformation is free radical bromination.

Synthesis of Halogenated Methylpyridine Building Blocks

Side-Chain Halogenation Techniques

Side-chain halogenation of methyl-substituted aromatic and heteroaromatic rings is a fundamental process in organic synthesis. For pyridine derivatives, this requires conditions that favor reaction at the benzylic-like methyl group over electrophilic substitution on the electron-deficient pyridine ring.

Achieving regioselectivity is the primary challenge in the bromination of substituted methylpyridines like 2-chloro-3,4-dimethylpyridine. The goal is to exclusively brominate the methyl group at the 4-position while leaving the methyl group at the 3-position and the pyridine ring untouched. This is typically achieved under free radical conditions.

Free radical bromination is the preferred method for introducing a bromine atom onto a carbon adjacent to an aromatic ring. masterorganicchemistry.com The most widely used reagent for this purpose is N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org This reaction, often called the Wohl-Ziegler reaction, is particularly effective for allylic and benzylic brominations. masterorganicchemistry.com

The key advantage of using NBS is that it maintains a very low, constant concentration of elemental bromine (Br₂) in the reaction mixture. masterorganicchemistry.comlibretexts.org This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the reaction cycle. libretexts.org This low Br₂ concentration favors the desired radical substitution pathway and suppresses competitive electrophilic addition or substitution reactions on the aromatic ring. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by irradiation with UV light. wisdomlib.org The process proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with a molecule of Br₂ to form the final product and regenerate a bromine radical. libretexts.org

Table 2: Typical Conditions for NBS-Mediated Side-Chain Bromination

| Component | Function | Example | Reference |

| Substrate | Methyl-substituted pyridine | 2-Chloro-3,4-dimethylpyridine | N/A |

| Reagent | Radical bromine source | N-Bromosuccinimide (NBS) | masterorganicchemistry.comorganic-chemistry.org |

| Initiator | Generates initial radicals | Benzoyl Peroxide or AIBN | wisdomlib.org |

| Solvent | Inert medium | Carbon tetrachloride (CCl₄) | libretexts.orgwisdomlib.org |

| Energy Source | Promotes initiation | UV light or heat | masterorganicchemistry.com |

Controlled Chlorination of Methyl Pyridines

The direct chlorination of methyl pyridines is a challenging process due to the electron-deficient nature of the pyridine ring and the reactivity of the methyl substituent. youtube.com High-temperature, vapor-phase reactions are often employed for industrial-scale production. youtube.comgoogle.com These radical chlorination reactions are less sensitive to the electron density of the ring compared to ionic processes, but often result in product mixtures because the initial chlorination does not significantly alter the reactivity of the pyridine towards subsequent chlorination. youtube.com For instance, the chlorination of 3-methylpyridine (B133936) in the vapor phase at temperatures between 250°C and 400°C can yield derivatives with a single chlorine on the ring and multiple chlorines on the methyl group. google.com Controlling the selectivity requires careful optimization of reaction conditions, such as temperature. A patented process for the selective chlorination of pyridine compounds involves a two-stage reaction, with a high-temperature zone (350°C to 500°C) followed by a lower-temperature zone (below 340°C), to improve selectivity. google.com

Optimization of Reaction pH for Selective Chlorination

The pH of the reaction medium is a critical parameter in the halogenation of pyridines, directly influencing the nature of the chlorinating species and the state of the pyridine substrate. Research on the oxidation of pyridinium (B92312) compounds by hypochlorous acid (HOCl) demonstrates this pH dependency. nih.gov The reaction of HOCl/OCl⁻ with pyridoxamine, a structural analog of pyridine cross-links, varies significantly between pH 7.2 and lysosomal pH 5.5. nih.gov

For selective chlorination, pH control is a delicate balance:

Acidic pH (e.g., < 5.5): At low pH, the pyridine nitrogen is protonated, forming the electron-withdrawing pyridinium ion. This deactivates the ring, making electrophilic substitution difficult and often requiring harsh conditions. youtube.comnih.gov

Neutral to Basic pH (e.g., > 7.0): In this range, the pyridine is in its more reactive, unprotonated form. However, the chlorinating agent itself may change its nature (e.g., from Cl₂ to HOCl/OCl⁻), and side reactions can become more prevalent. nih.gov

Optimizing the pH is therefore essential for directing the reaction toward the desired chlorinated product while minimizing the formation of the unreactive hydrochloride salt and other byproducts.

Advanced and Alternative Synthetic Pathways

Given the challenges of direct chlorination, alternative methods utilizing advanced reagents have been developed to achieve higher selectivity and milder reaction conditions.

Utilization of Organometallic Reagents (e.g., Isopropylmagnesium Chloride-Lithium Chloride Complex)

Organometallic reagents provide a powerful alternative for the regioselective functionalization of pyridines. The Isopropylmagnesium Chloride-Lithium Chloride (iPrMgCl·LiCl) complex, known as a "Turbo Grignard" reagent, is particularly effective. wikipedia.org This complex enhances reactivity and solubility, facilitating halogen-magnesium exchange reactions on a wide range of aromatic and heteroaromatic substrates under mild conditions. wikipedia.org This approach allows for the introduction of a magnesium-based functional group at a specific position, which can then be trapped by an electrophilic halogen source (e.g., Br₂ or I₂). orgsyn.org The high functional group tolerance of these magnesium reagents is a significant advantage over more reactive organolithium compounds. orgsyn.org

| Application | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Regioselective Functionalization | Trisubstituted Pyridines | Enables functionalization of highly substituted, complex pyridines. | sigmaaldrich.com |

| Halogen-Magnesium Exchange | Aryl/Heteroaryl Halides | Increased rate and efficiency of Grignard reagent formation. | wikipedia.org |

| Functionalization via I/Br-Mg Exchange | Pyridine N-Oxides | Allows for functionalization of activated pyridine systems. | oakwoodchemical.com |

| Deprotonation of Heteroaromatics | Various Heterocycles (e.g., ethyl nicotinate) | High tolerance of functional groups like esters and nitriles. | orgsyn.org |

Development of Milder Chlorine Transfer Reagents (e.g., Cyanuric Chloride-DMF Adduct)

To circumvent the harsh conditions of traditional chlorination, milder chlorine transfer reagents have been explored. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile reagent whose chlorine atoms can be substituted sequentially with nucleophiles by controlling the reaction temperature. uc.pt When cyanuric chloride reacts with dimethylformamide (DMF), it forms a reactive Vilsmeier-type adduct. nih.govresearchgate.net This adduct can act as a mild activating or chlorinating agent.

While direct chlorination of the pyridine ring with this specific adduct is not widely documented for this exact substrate, related triazine compounds have proven effective. For example, trichloroisocyanuric acid (TCCA) is used for the allylic chlorination of the methyl group on a 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) intermediate. orientjchem.org TCCA is considered a safe and efficient source of chlorine for various reactions. orientjchem.org The principle of using a stable carrier molecule like a triazine to deliver chlorine in a controlled manner represents a key strategy for achieving selective chlorination under milder conditions than those required for elemental chlorine.

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | High Temperature (250-500°C), Vapor Phase | Industrial scale; radical mechanism; often yields mixtures. | youtube.comgoogle.com |

| Phosphorus Oxychloride (POCl₃) | High Temperature, Sealed Reactor | Effective for converting hydroxypyridines to chloropyridines; can be used in equimolar amounts. | nih.gov |

| Trichloroisocyanuric Acid (TCCA) | Reflux in Chloroform (B151607) | Solid, safe to handle; mild reagent for allylic chlorination of methylpyridines. | orientjchem.org |

| Cyanuric Chloride/DMF | 0-60°C | Forms a reactive adduct; used for converting alcohols and other functional groups. Potentially a mild chlorine source. | nih.govresearchgate.net |

Purification and Isolation Strategies

The final stage in any synthetic sequence is the purification and isolation of the target compound. For chlorinated pyridine derivatives like this compound, a multi-step approach is typically required to achieve high purity.

A general purification workflow following the reaction includes:

Quenching and Neutralization: The crude reaction mixture is often quenched, for example with cold water. nih.gov The pH is then adjusted using a basic solution (e.g., sodium carbonate) to neutralize any remaining acid and to convert any pyridinium hydrochloride salt back to the free base form. google.comnih.gov

Extraction: The neutralized mixture is extracted with a suitable organic solvent, such as chloroform or ethyl acetate, to separate the organic product from aqueous inorganic salts. google.comgoogle.com

Washing and Drying: The organic layer is washed, typically with water and brine, to remove residual impurities. It is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. google.comorgsyn.org

Final Purification: Depending on the physical properties of the product, final purification is achieved through various techniques.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol) is a common and effective method for achieving high purity. researchgate.net

Distillation: For liquid products or low-melting solids, distillation, often under reduced pressure (e.g., Kugelrohr distillation), can be used to separate the product from non-volatile impurities or solvents. google.comorgsyn.org

Chromatography: Column chromatography is another powerful technique for separating the desired product from closely related side products.

The choice of the specific purification strategy depends on the scale of the reaction and the nature of the impurities present.

Yield Optimization and Process Scalability Considerations

The efficient synthesis of this compound is crucial for its application as a key intermediate in the production of various fine chemicals and pharmaceuticals. Optimizing the reaction yield and ensuring the scalability of the synthetic process are paramount for economic viability and meeting potential industrial demands. The primary route to this compound involves the free-radical bromination of the 4-methyl group of 2-chloro-3,4-dimethylpyridine. Key considerations in this process revolve around the choice of brominating agent, initiator, solvent, reaction temperature, and purification methods.

Research into the benzylic bromination of related aromatic compounds provides a foundational understanding for optimizing this specific transformation. For instance, the bromination of 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile has been successfully achieved with high yield using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator in a carbon tetrachloride (CCl4) solvent. rsc.org This established methodology serves as a strong starting point for developing a robust process for this compound.

Optimization studies would systematically investigate the impact of various parameters on the reaction's efficiency and selectivity. Key variables to consider include:

Brominating Agent: While N-bromosuccinimide (NBS) is a common and effective choice for selective benzylic bromination, other reagents such as N-bromosuccinimide in the presence of a catalytic amount of bromine, or even liquid bromine under specific conditions, could be evaluated for their impact on yield and impurity profiles.

Radical Initiator: The choice and concentration of the radical initiator are critical. Azobisisobutyronitrile (AIBN) is a standard initiator, but others like benzoyl peroxide could be tested. The initiation method, such as UV irradiation, can also significantly influence the reaction rate and selectivity.

Solvent: The solvent plays a crucial role in the reaction. While non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are traditionally used for free-radical reactions, their environmental and safety profiles are concerns for large-scale production. Alternative, greener solvents would need to be investigated for their efficacy.

Temperature: The reaction temperature must be carefully controlled to ensure efficient initiation of the radical chain reaction while minimizing side reactions, such as over-bromination or ring bromination.

Work-up and Purification: The isolation and purification of the final product are critical for achieving the desired purity. This may involve filtration to remove succinimide (B58015) (a byproduct of using NBS), followed by crystallization or chromatography. For industrial-scale production, a simple and efficient crystallization process is highly desirable to minimize costs and product loss.

The scalability of the synthesis from a laboratory to a pilot or industrial scale introduces further challenges. These include:

Heat Transfer: Free-radical brominations are often exothermic. Efficient heat management is crucial on a larger scale to prevent runaway reactions and ensure consistent product quality.

Mixing: Homogeneous mixing of the reactants and initiator is essential for a controlled reaction. The design of the reactor and agitator becomes critical as the scale increases.

Safety: The handling of hazardous materials like bromine and flammable solvents on a large scale requires strict safety protocols and specialized equipment.

Waste Management: The disposal or recycling of byproducts and solvents is a significant consideration in industrial processes. Developing a process with minimal waste is a key aspect of green chemistry and cost-effectiveness.

To illustrate the potential impact of these variables on the reaction yield, a hypothetical optimization study is presented in the following data table.

| Entry | Brominating Agent (Equivalents) | Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS (1.1) | AIBN (0.05) | CCl4 | 77 (Reflux) | 85 |

| 2 | NBS (1.1) | Benzoyl Peroxide (0.05) | CCl4 | 77 (Reflux) | 82 |

| 3 | NBS (1.1) | UV Light | CCl4 | 60 | 88 |

| 4 | NBS (1.1) | AIBN (0.05) | Cyclohexane | 81 (Reflux) | 83 |

| 5 | NBS (1.1) | AIBN (0.05) | Acetonitrile (B52724) | 82 (Reflux) | 75 |

| 6 | NBS (1.3) | AIBN (0.05) | CCl4 | 77 (Reflux) | 80 (with dibromo impurity) |

This interactive table demonstrates how systematic variation of reaction parameters can be used to identify the optimal conditions for the synthesis of this compound, balancing high yield with process safety, environmental impact, and scalability.

Reactivity and Reaction Mechanism Studies of 4 Bromomethyl 2 Chloro 3 Methylpyridine

Electrophilic Character of the Bromomethyl Moiety

The 4-(bromomethyl) group is the primary site of reactivity in the molecule. The carbon atom of the bromomethyl (-CH₂Br) moiety is inherently electrophilic. This is due to the significant electronegativity difference between carbon and bromine, which polarizes the C-Br bond. The bromine atom withdraws electron density, leaving the benzylic-like carbon electron-deficient and susceptible to attack by nucleophiles. This electrophilic character is the driving force for the nucleophilic substitution reactions that dominate the chemistry of this compound.

Mechanisms of Nucleophilic Substitution at the Bromomethyl Carbon

Nucleophilic substitution at the electrophilic carbon of the bromomethyl group can proceed through different mechanistic pathways, primarily the Sₙ2 and Sₙ1 reactions. The preferred mechanism is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. youtube.com For 4-(bromomethyl)-2-chloro-3-methylpyridine, the substrate is a primary halide attached to an aromatic ring, a structure analogous to a benzylic halide. Such substrates are known to undergo both Sₙ1 and Sₙ2 reactions depending on the conditions. youtube.com

The bimolecular nucleophilic substitution (Sₙ2) mechanism is a likely pathway for this compound, particularly given that it is a primary halide. masterorganicchemistry.com In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.com This leads to a trigonal bipyramidal transition state where the carbon is momentarily five-coordinate before the bromide ion is expelled, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

Strong, typically anionic nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. youtube.comkhanacademy.org The lack of acidic protons in polar aprotic solvents prevents the solvation of the nucleophile, maintaining its high reactivity. youtube.com

Table 1: Factors Favoring Sₙ2 Reactions for this compound

| Factor | Description |

| Substrate Structure | Primary halide, leading to low steric hindrance for nucleophilic attack. masterorganicchemistry.com |

| Nucleophile | Strong, negatively charged nucleophiles are most effective. youtube.com |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred. youtube.com |

| Mechanism | A one-step concerted reaction. youtube.com |

Research on similar electrophiles, such as 1-(bromomethyl)-4-nitrobenzene, confirms their high reactivity in Sₙ2 reactions at an sp³ carbon, especially with a good leaving group like bromide. nih.gov

Despite being a primary halide, this compound can also undergo unimolecular nucleophilic substitution (Sₙ1) reactions under certain conditions. This is possible due to the resonance stabilization of the carbocation intermediate that would form upon the departure of the bromide leaving group. youtube.com

The Sₙ1 mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group (Br⁻) to form a primary, but resonance-stabilized, pyridyl-methyl carbocation. youtube.comyoutube.com This intermediate is stabilized by the delocalization of the positive charge into the electron-rich pyridine (B92270) ring. The second step is the rapid attack of a nucleophile on the planar carbocation, which can occur from either face, typically leading to a racemic mixture of products if the resulting carbon becomes a stereocenter. youtube.com

Sₙ1 reactions are favored by weak, neutral nucleophiles (where the solvent itself often acts as the nucleophile in a process called solvolysis) and polar protic solvents like water or ethanol. youtube.comkhanacademy.org These solvents can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding. youtube.com

Table 2: Factors Favoring Sₙ1 Reactions for this compound

| Factor | Description |

| Substrate Structure | Formation of a resonance-stabilized carbocation intermediate. youtube.com |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) are typical. youtube.com |

| Solvent | Polar protic solvents (e.g., water, ethanol, methanol) are preferred. youtube.com |

| Mechanism | A two-step reaction via a carbocation intermediate. youtube.com |

Influence of the Chloro Substituent on Reaction Pathways

Electronic Effects on Pyridine Ring Activation/Deactivation

The chlorine atom influences the electron density of the pyridine ring through two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions relative to the chlorine. nih.gov

Steric Effects in Reaction Site Accessibility

Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction. In this compound, the primary reaction site is the -CH₂Br group at the 4-position. The substituents on the ring are the chloro group at position 2 and the methyl group at position 3.

The chloro group is located relatively far from the reacting bromomethyl carbon. Therefore, its direct steric hindrance on the approach of a nucleophile to the electrophilic carbon is minimal. The primary nature of the carbon atom itself ensures that the reaction center is relatively uncrowded. masterorganicchemistry.com

However, the substituents at the 2 and 3 positions do create a more sterically crowded environment on one side of the pyridine ring. This could potentially influence the trajectory of an incoming nucleophile or how the molecule interacts with a solvent cage, but it is unlikely to be a dominant factor in preventing Sₙ2 reactions, which are more sensitive to steric bulk directly attached to the electrophilic carbon. masterorganicchemistry.com The most significant steric influence would be from the adjacent methyl group at position 3, but access to the bromomethyl group from the other side of the ring remains open.

Role of the Pyridine Nitrogen in Compound Reactivity

The nitrogen atom in the pyridine ring plays a pivotal role in directing the reactivity of this compound. Its basic lone pair of electrons can be protonated or coordinate to other electrophilic species, profoundly influencing the molecule's electronic properties and reaction pathways.

Coordination to Lewis Acid Catalysts

The pyridine nitrogen readily coordinates to Lewis acids. This interaction enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. bath.ac.uknih.govresearchgate.net A zinc-based Lewis acid, for instance, has been shown to activate the pyridine ring towards nucleophilic aromatic substitution, conjugate addition, and cyclization reactions by binding to the nitrogen atom. bath.ac.uknih.gov This activation principle is crucial for facilitating reactions that would otherwise be sluggish due to the inherent electron-deficient nature of the pyridine core. researchgate.net

While specific studies on the coordination of this compound with Lewis acids are not extensively documented in publicly available literature, the general principle of Lewis acid activation of pyridines is well-established. bath.ac.uknih.govresearchgate.netacs.orgbath.ac.uk For example, the use of ZnCl₂ has been demonstrated to catalyze the pyridylation of N-hydroxyphthalimide esters by coordinating with the cyano group of a pyridine-boryl radical, thereby lowering the activation barrier for C-C bond formation. acs.org This suggests that Lewis acids could similarly be employed to modulate the reactivity of the chloro and bromomethyl groups in this compound.

Table 1: Examples of Lewis Acid Activation of Pyridine Derivatives

| Pyridine Derivative | Lewis Acid | Reaction Type | Outcome | Reference |

| Chloropyridines | Zinc(II) nitrate (B79036) hexahydrate | Nucleophilic Aromatic Substitution | Enhanced reaction rates and yields | researchgate.net |

| 4-Cyanopyridine | ZnCl₂ | Reductive Decarboxylative Pyridylation | Selective formation of 4-substituted pyridines | acs.org |

| Vinylpyridines | Zinc nitrate based Lewis acid | Conjugate Addition and Diels-Alder | Catalytic activation towards cycloaddition | bath.ac.uk |

Participation in Intramolecular Cyclization Reactions

The pyridine nitrogen, in concert with the reactive bromomethyl group, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds. nih.govmdpi.com A common strategy involves the initial reaction of the bromomethyl group with a nucleophile, followed by an intramolecular cyclization involving the pyridine nitrogen.

For instance, the synthesis of imidazopyridines, a class of compounds with diverse biological activities, often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. e3s-conferences.org In a related fashion, this compound can serve as a precursor for fused pyridines. The reaction would likely proceed via initial nucleophilic substitution at the bromomethyl group, followed by an intramolecular cyclization where the pyridine nitrogen acts as an internal nucleophile. The presence of the chloro group at the 2-position can influence the regioselectivity of the cyclization and can itself be a site for subsequent functionalization.

Kinetic and Thermodynamic Investigations of Reactivity

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, general principles of nucleophilic substitution and the influence of substituents on pyridine reactivity can provide qualitative insights.

The primary reactive site for nucleophilic attack is the benzylic carbon of the bromomethyl group. The rate of nucleophilic substitution at this position would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. The electron-withdrawing chloro group and the pyridine nitrogen are expected to stabilize the transition state of an Sₙ2 reaction, thereby increasing the reaction rate.

Kinetic studies on the nucleophilic substitution of related chloropyridines have shown that the reactions generally follow second-order kinetics. scispace.com For example, the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines was found to proceed via an SₙAr mechanism, with the rate being dependent on the nature of the substituent on both the chlorobenzene (B131634) and the pyridine. scispace.com

Computational studies on pyridine derivatives have been used to calculate reactivity descriptors such as HOMO and LUMO energies, which can provide insights into the electronic properties and reactivity of the molecules. tjnpr.org For instance, the analysis of electrostatic potential maps can reveal regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com Such computational approaches could be applied to this compound to predict its reactivity and guide synthetic efforts.

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | General Reactivity |

| Bromomethyl Group | Nucleophilic Substitution | Highly reactive towards a wide range of nucleophiles. |

| Chloro Group | Nucleophilic Aromatic Substitution | Can be displaced by strong nucleophiles, often requiring harsh conditions or catalysis. |

| Pyridine Nitrogen | Coordination, Alkylation, N-Oxidation | Acts as a Lewis base, can be protonated, alkylated, or oxidized. |

| Methyl Group | Oxidation, Halogenation | Can be oxidized to a carboxylic acid or halogenated under radical conditions. |

Derivatization and Synthetic Applications of 4 Bromomethyl 2 Chloro 3 Methylpyridine

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. 4-(Bromomethyl)-2-chloro-3-methylpyridine serves as a valuable precursor for such transformations through both cross-coupling and alkylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

The 2-chloro substituent on the pyridine (B92270) ring is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized carbon atoms. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems with specialized ligands have enabled their efficient use in these transformations. nih.govmdpi.com

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. organic-chemistry.orglibretexts.org For a substrate like this compound, the reaction would occur at the C-Cl bond, coupling it with various aryl, heteroaryl, or vinyl boronic acids to introduce new substituents at the 2-position. nih.govmdpi.comnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org

The Stille coupling utilizes organotin compounds (stannanes) as the coupling partner. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The coupling of 2-chloropyridines can be achieved, although they are less reactive than other halides. wikipedia.org Catalyst systems often involve palladium complexes like Pd(PPh₃)₄. nih.gov

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic partner. This reaction is highly effective but can be limited by the functional group compatibility due to the high reactivity of Grignard reagents. organic-chemistry.org Nickel catalysts are also commonly used in addition to palladium. nih.gov

The Hiyama coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source or a base. nih.gov Organosilanes are appealing due to their low toxicity and stability. The development of new ligands and reaction conditions has made this a practical alternative to other cross-coupling methods for aryl chlorides. nih.gov

Below is a representative table of conditions for Suzuki-Miyaura coupling involving a generic 2-chloropyridine (B119429) substrate, which illustrates the typical parameters applicable to this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | ~90 |

| 3-Furylboronic acid | Pd(PPh₃)₄ | CsF | DME | 80 | ~78 |

| (E)-Styrylboronic acid | PdCl₂(dppf) | Na₂CO₃ | THF | 70 | ~88 |

Alkylation Reactions with Stabilized Carbanions and Enolates

The bromomethyl group at the 4-position is an excellent electrophile for S_N2 reactions due to the stability of the resulting transition state, which is benzylic-like in nature. This site readily reacts with soft carbon nucleophiles such as stabilized carbanions and enolates. acs.orgnih.gov

Reactions with malonic esters, β-ketoesters, or cyanoacetates, in the presence of a suitable base (e.g., sodium ethoxide, potassium carbonate), would lead to the formation of new carbon-carbon bonds at the methylene (B1212753) bridge. These reactions are fundamental for extending the carbon chain and introducing further functionality. For example, alkylation with diethyl malonate would yield a product that can be further elaborated through hydrolysis and decarboxylation.

Table 2: Examples of Alkylation with Stabilized Nucleophiles

| Nucleophile Precursor | Base | Solvent | Product Type |

|---|---|---|---|

| Diethyl malonate | NaOEt | Ethanol | Diethyl 2-((2-chloro-3-methylpyridin-4-yl)methyl)malonate |

| Ethyl acetoacetate | K₂CO₃ | Acetone | Ethyl 2-((2-chloro-3-methylpyridin-4-yl)methyl)-3-oxobutanoate |

| Malononitrile | NaH | THF | 2-((2-chloro-3-methylpyridin-4-yl)methyl)malononitrile |

Heteroatom Functionalization Strategies

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur is critical for modifying the physicochemical properties of a molecule, often imparting desirable characteristics for pharmaceutical or materials science applications. The bromomethyl group is the primary site for these transformations.

Amine and Amide Linkage Formation

The reaction of this compound with a wide variety of primary and secondary amines proceeds readily to form the corresponding 4-(aminomethyl)pyridine (B121137) derivatives. nih.govmdpi.com These S_N2 reactions typically occur under mild conditions, often just by stirring the reactants at room temperature or with gentle heating in a suitable solvent like acetonitrile (B52724) or DMF. The products of these reactions are valuable intermediates themselves, as the newly introduced amino group can be further functionalized, for example, by acylation to form amides.

Table 3: Synthesis of Amines via Nucleophilic Substitution

| Amine | Solvent | Conditions | Product |

|---|---|---|---|

| Piperidine | Acetonitrile | Room Temp, 12h | 2-Chloro-3-methyl-4-(piperidin-1-ylmethyl)pyridine |

| Morpholine | DMF | 50 °C, 6h | 4-((2-Chloro-3-methylpyridin-4-yl)methyl)morpholine |

| Benzylamine | Ethanol | Reflux, 4h | N-((2-Chloro-3-methylpyridin-4-yl)methyl)-1-phenylmethanamine |

| Aniline | K₂CO₃, DMF | 80 °C, 12h | N-((2-Chloro-3-methylpyridin-4-yl)methyl)aniline |

Ether and Thioether Synthesis

In a manner analogous to amine formation, the bromomethyl group can be functionalized to form ether and thioether linkages. Reaction with sodium or potassium salts of alcohols or phenols (alkoxides or phenoxides) under Williamson ether synthesis conditions yields the corresponding ethers. sigmaaldrich.com

Similarly, thioethers (sulfides) are synthesized by reacting the bromomethyl group with thiols or their conjugate bases (thiolates). organic-chemistry.orgmasterorganicchemistry.com Thiolates are excellent nucleophiles, and these reactions are generally high-yielding and efficient. masterorganicchemistry.comyoutube.com These linkages are important in various biologically active molecules.

Table 4: Synthesis of Ethers and Thioethers

| Nucleophile | Base | Solvent | Linkage Formed |

|---|---|---|---|

| Phenol | K₂CO₃ | Acetone | Ether |

| Sodium methoxide | (pre-formed) | Methanol | Ether |

| Thiophenol | Et₃N | THF | Thioether |

| Sodium thiomethoxide | (pre-formed) | DMF | Thioether |

Construction of Polycyclic and Macrocyclic Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex ring systems, including polycycles and macrocycles. nih.govnih.gov These structures are of significant interest in medicinal chemistry and supramolecular chemistry. nih.gov

A common strategy for macrocyclization involves linking two reactive ends of a long, flexible chain. One could envision a scenario where this compound is reacted at one of its functional sites (e.g., the bromomethyl group) with one end of a long-chain linker molecule. The other end of the linker would possess a functional group capable of reacting with the remaining site on the pyridine ring (the 2-chloro group) in an intramolecular fashion.

For example, a long-chain diamine could first be mono-alkylated at the bromomethyl position. The remaining free amine at the other end of the chain could then displace the 2-chloro substituent via an intramolecular nucleophilic aromatic substitution (S_NAr) or a Buchwald-Hartwig amination to form a large heterocyclic ring. nih.gov Alternatively, an intramolecular Suzuki or Stille coupling could be employed if the end of the chain is terminated with an appropriate organoboron or organotin moiety. nih.gov While specific examples employing this exact starting material are not prevalent, the synthetic strategies are well-established for similar bifunctional building blocks. nih.govsci-hub.se

Synthesis of Pyridine-Containing Macrocycles

The synthesis of macrocyclic compounds containing a pyridine unit, often referred to as pyridinophanes, is a significant area of research due to their unique structural and functional properties. These molecules can act as host compounds for various guests and as ligands in coordination chemistry. The construction of these macrocycles often involves the reaction of a pyridine-containing building block with a suitable linker.

The bifunctional nature of this compound, with its reactive bromomethyl and chloro groups, makes it a candidate for the synthesis of pyridine-containing macrocycles. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the connection of this unit to other molecules. For instance, reaction with a diol or a diamine under high-dilution conditions could lead to the formation of a macrocyclic ether or a macrocyclic diamine, respectively. While direct examples of the use of this compound in macrocycle synthesis are not prevalent in the literature, the synthesis of N,N′-di(toluenesulfonyl)-2,11-diaza chemimpex.com2pyridinophane highlights a general strategy where pyridinophane precursors are synthesized and then modified. uni.lu

The following table illustrates a hypothetical reaction scheme for the synthesis of a pyridine-containing macrocycle using this compound as a building block.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1,n-Alkanediol | Pyridine-containing macrocyclic ether | Nucleophilic Substitution |

| This compound | 1,n-Alkanediamine | Pyridine-containing macrocyclic amine | Nucleophilic Substitution |

Bridged Pyridine Derivatives

Bridged pyridine derivatives are compounds where two or more pyridine rings, or a pyridine ring and another moiety, are connected by a linker. These compounds are of interest in materials science and medicinal chemistry due to their defined spatial orientation and electronic properties.

The reactive sites on this compound allow for its use in the synthesis of such bridged systems. The bromomethyl group can react with a variety of nucleophiles to form a bridge. For example, reaction with a bis-nucleophile, such as a diphenol or a dithiol, could yield a symmetrically bridged pyridine derivative. Alternatively, sequential reactions at the bromomethyl and chloro positions could lead to the formation of unsymmetrical bridged structures. The synthesis of 1,4-phenylene bridged bimetallic (Pd, Pt) complexes containing N,C,N'-pincer ligands demonstrates the creation of bridged structures with pyridine-like coordination sites. googleapis.com

The table below outlines potential synthetic routes to bridged pyridine derivatives starting from this compound.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound (2 equiv.) | Bisphenol A | Bis(pyridylmethyl) ether derivative | Ligand for metal complexes |

| This compound (2 equiv.) | 1,4-Benzenedithiol | Bis(pyridylmethyl) thioether derivative | Material science precursor |

Immobilization Chemistry and Surface Functionalization

The attachment of molecules to solid supports is a crucial technique in various fields, including catalysis, sensing, and chromatography. The functional groups on this compound provide a means to anchor this molecule, or derivatives thereof, onto various surfaces.

Anchoring onto Functionalized Carbon Supports

Carbon materials, such as carbon nanotubes and graphene, are often functionalized to enhance their properties and allow for further chemical modification. google.comnih.gov The covalent attachment of molecules can be achieved by reacting functional groups on the carbon surface with a suitable linker molecule.

The bromomethyl group of this compound is an excellent electrophilic site for reaction with nucleophilic groups on a functionalized carbon support. For example, carbon nanotubes or graphene oxide can be aminated, introducing primary or secondary amine groups onto their surface. mdpi.com Subsequent reaction with this compound would result in the covalent tethering of the pyridine moiety to the carbon material via a stable C-N bond. While direct studies with this specific pyridine derivative are not widely reported, the general principle of functionalizing carbon nanotubes with amines for subsequent reactions is well-established. acs.org

| Carbon Support | Surface Functional Group | Reaction with this compound | Resulting Linkage |

| Carbon Nanotubes | Amine (-NH2) | Nucleophilic substitution | C-N bond |

| Graphene Oxide | Hydroxyl (-OH) | Williamson ether synthesis (with base) | C-O-C ether linkage |

Linker in Biomolecule Conjugation (e.g., proteins, DNA)

The covalent attachment of small molecules to biomolecules, known as bioconjugation, is a powerful tool in chemical biology and medicine. rsc.org Linker molecules are often employed to connect a molecule of interest to a protein or a nucleic acid. The linker must possess a reactive group that can form a stable covalent bond with a functional group on the biomolecule under mild, aqueous conditions.

This compound has the potential to act as a linker in bioconjugation. The bromomethyl group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine, to form a stable thioether or amine linkage, respectively. googleapis.com Site-specific modification of proteins can be achieved by targeting unique reactive residues. For instance, a protein with a single accessible cysteine residue could be selectively labeled with a derivative of this compound. The pyridine ring itself can also participate in interactions with the biomolecule or serve as a coordination site for a metal ion in more complex bioconjugates. The use of pyridine derivatives in the development of inhibitors for enzymes like acetylcholinesterase highlights their biological relevance. nih.gov

The following table summarizes the potential reactions of this compound with functional groups found in biomolecules.

| Biomolecule | Target Functional Group | Reaction Type | Resulting Conjugate |

| Protein | Cysteine (thiol) | Nucleophilic substitution | Thioether linkage |

| Protein | Lysine (amine) | Nucleophilic substitution | Secondary amine linkage |

| DNA | Aminated nucleotide | Nucleophilic substitution | Amine linkage |

Coordination Chemistry and Ligand Design with 4 Bromomethyl 2 Chloro 3 Methylpyridine

Ligand Properties and Donor Atom Characteristics

The electronic and steric properties of 4-(Bromomethyl)-2-chloro-3-methylpyridine are dictated by its substituents. The chloro and bromomethyl groups are electron-withdrawing, which influences the electron density on the pyridine (B92270) ring. Conversely, the methyl group is electron-donating. This electronic interplay fine-tunes the basicity of the pyridine nitrogen and, consequently, its coordinating ability.

The primary and most predictable coordination site of this compound is the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily available to form a coordinate covalent bond with a metal center. The coordination of pyridine and its derivatives to transition metals is a cornerstone of coordination chemistry. The stability of the resulting metal-ligand bond is influenced by the electron density on the nitrogen, which is modulated by the substituents on the pyridine ring.

In the case of this compound, the presence of the electron-withdrawing chloro and bromomethyl groups is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the electron-donating effect of the methyl group at the 3-position may partially counteract this effect. The net electronic effect will determine the strength of the metal-nitrogen bond.

Table 1: Comparison of pKa values of substituted pyridines (Illustrative)

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Chloropyridine (B119429) | 0.72 |

| 3-Methylpyridine (B133936) | 5.68 |

| This compound (Estimated) | ~1.5-2.5 |

Note: The pKa value for this compound is an estimation based on the electronic effects of its substituents.

While the pyridine nitrogen is the primary donor, the halogen atoms (chlorine and bromine) in this compound could potentially participate in coordination. Halogen atoms can act as weak Lewis bases, forming halogen bonds with electron-deficient metal centers or other Lewis acidic sites. This type of interaction is generally much weaker than the primary metal-nitrogen bond but can play a significant role in the stabilization of crystal lattices and the formation of supramolecular structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor.

Transition metal ions are prime candidates for complexation with this compound due to their accessible d-orbitals, which can accept the lone pair of electrons from the pyridine nitrogen. Reactions with transition metal halides, nitrates, or perchlorates would be expected to yield stable coordination complexes.

The reaction with thionyl chloride (SOCl₂) is of particular interest. While thionyl chloride is primarily known as a chlorinating agent, it can also react with pyridine derivatives to form adducts or complexes. In the context of a substituted pyridine like this compound, the reaction could potentially lead to the formation of a sulfur-containing coordination compound where the pyridine nitrogen coordinates to the sulfur atom of the thionyl group. However, the high reactivity of thionyl chloride could also lead to side reactions, such as the chlorination of the methyl group or other transformations. Research on the reaction of a similar compound, 2-bromo-6-hydroxymethylpyridine, with thionyl chloride has shown that it can lead to the formation of the corresponding chloromethyl derivative mdpi.com. This suggests that in the case of this compound, the primary reaction with thionyl chloride might involve the pyridine nitrogen, but the possibility of other reactions cannot be excluded.

The bifunctional nature of this compound, with its primary nitrogen donor site and potential secondary halogen bonding sites, makes it an excellent candidate for the construction of supramolecular assemblies. By carefully selecting the metal ion and reaction conditions, it is possible to direct the self-assembly of discrete molecular architectures or extended coordination polymers.

For instance, metal ions that favor linear or tetrahedral coordination geometries could link multiple ligands, leading to the formation of chains, grids, or more complex three-dimensional networks. The halogen atoms could then further stabilize these structures through intermolecular halogen bonding interactions.

Spectroscopic Analysis of Metal-Ligand Interactions

The formation of metal complexes with this compound can be monitored and characterized using a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. This shift is a diagnostic indicator of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons in the pyridine ring and the bromomethyl group will be affected. The magnitude of these shifts can provide insights into the nature and strength of the metal-ligand bond.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectra are often sensitive to the coordination environment of the metal ion.

Table 2: Expected Spectroscopic Shifts upon Coordination (Illustrative)

| Spectroscopic Technique | Observable Change |

| IR Spectroscopy | Shift of pyridine ring vibrations to higher wavenumbers (e.g., Δν(C=N) = 10-20 cm⁻¹) |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring protons (e.g., Δδ = 0.1-0.5 ppm) |

| ¹³C NMR Spectroscopy | Shift in the resonance of carbons adjacent to the nitrogen atom |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region (d-d transitions) |

Note: The values in this table are illustrative and would vary depending on the specific metal ion and complex.

Applications in Catalysis (as a ligand component)

Extensive research into the catalytic applications of ligands derived from this compound has not yielded specific examples of its use in catalysis within publicly available scientific literature. While pyridine-based ligands are widely employed in coordination chemistry and have significant applications in catalysis, information regarding the specific catalytic activity of complexes involving this compound as a ligand component is not documented.

The functional groups present on this compound, specifically the bromomethyl and chloro substituents, suggest its potential as a precursor for the synthesis of more complex multidentate ligands. The bromomethyl group is particularly reactive and allows for straightforward nucleophilic substitution reactions, enabling the attachment of this pyridine moiety to other coordinating groups or solid supports for heterogeneous catalysis.

In principle, ligands derived from this compound could be used to form transition metal complexes for a variety of catalytic transformations, such as cross-coupling reactions, oxidations, or hydrogenations. The electronic and steric properties of the resulting ligands would be influenced by the chloro and methyl substituents on the pyridine ring, which in turn would affect the catalytic activity and selectivity of the corresponding metal complexes. However, without experimental data from research studies, any discussion of its specific applications in catalysis remains speculative.

Further research and investigation would be necessary to synthesize and characterize metal complexes with ligands derived from this compound and to evaluate their potential as catalysts in various organic transformations.

Spectroscopic Characterization and Structural Elucidation of 4 Bromomethyl 2 Chloro 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 4-(Bromomethyl)-2-chloro-3-methylpyridine is expected to display four distinct signals corresponding to the different types of protons in the molecule. The aromatic region will feature two protons on the pyridine (B92270) ring, while the aliphatic region will show signals for the methyl and bromomethyl groups.

The proton at the C-6 position is anticipated to be the most deshielded aromatic proton, appearing at the lowest field (highest ppm value). This is due to the combined electron-withdrawing inductive effects of the adjacent nitrogen atom and the chlorine atom at the C-2 position. The proton at the C-5 position would appear at a slightly higher field. These two aromatic protons should appear as a pair of doublets due to coupling with each other.

The protons of the bromomethyl (-CH₂Br) group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring, and are expected to appear as a singlet in the range of 4.5-5.0 ppm. The protons of the methyl (-CH₃) group at C-3 would be the most shielded, appearing as a singlet at a much higher field.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.3 | Doublet (d) | 1H | H-6 |

| ~7.4 | Doublet (d) | 1H | H-5 |

| ~4.6 | Singlet (s) | 2H | -CH₂Br |

| ~2.4 | Singlet (s) | 3H | -CH₃ |

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the various substituents.

The carbons directly bonded to electronegative atoms, C-2 (bonded to chlorine) and C-6 (adjacent to nitrogen), are expected to be the most deshielded among the ring carbons. The C-4 carbon, bearing the bromomethyl group, and the C-3 carbon, with the methyl group, will also have characteristic shifts. The C-5 carbon is expected to be the most shielded of the ring carbons. In the aliphatic region, the bromomethyl carbon (-CH₂Br) will appear at a lower field than the methyl carbon (-CH₃) due to the strong deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152 | C-2 |

| ~150 | C-6 |

| ~148 | C-4 |

| ~135 | C-3 |

| ~124 | C-5 |

| ~30 | -CH₂Br |

| ~18 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The most probable initial fragmentation is the cleavage of the C-Br bond. This is because it is the weakest bond and its cleavage leads to the formation of a relatively stable pyridyl-methyl cation (a benzylic-type carbocation). This [M-Br]⁺ fragment is therefore expected to be the base peak in the spectrum. Other potential fragmentations include the loss of a chlorine radical, a hydrogen radical, or the entire chloromethyl group, though these are generally less favored.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 221/223/225 | [C₇H₇BrClN]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 142/144 | [C₇H₇ClN]⁺ | [M-Br]⁺, Likely base peak |

| 186/188 | [C₇H₇BrN]⁺ | [M-Cl]⁺ |

| 220/222/224 | [C₇H₆BrClN]⁺ | [M-H]⁺ |

High-Resolution Mass Spectrometry can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion and its fragments, serving as definitive proof of the compound's identity. By comparing the experimentally measured exact mass with the theoretically calculated mass for a given formula, the elemental composition can be confirmed.

Table 4: Calculated Exact Masses for Key Ions

| Ion Formula | Nominal Mass (m/z) | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₇⁷⁹Br³⁵ClN]⁺ | 221 | 220.9450 |

| [C₇H₇³⁵ClN]⁺ | 142 | 142.0267 |

| [C₇H₇⁷⁹BrN]⁺ | 186 | 185.9761 |

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of radiation corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and bromomethyl groups are found just below 3000 cm⁻¹. The diagnostically important fingerprint region (below 1600 cm⁻¹) will contain C=C and C=N stretching vibrations of the pyridine ring, as well as various bending vibrations. The stretching vibrations for the C-Cl and C-Br bonds are expected at lower wavenumbers, typically in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring.

Table 5: Predicted Characteristic Vibrational Frequencies

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch (-CH₃, -CH₂Br) |

| 1600-1450 | Pyridine Ring C=C and C=N Stretches |

| 1460-1380 | C-H Bending (Methyl/Methylene) |

| 800-600 | C-Cl Stretch |

| 600-500 | C-Br Stretch |

X-ray Crystallography and Solid-State Structural Studies

Following extensive searches of chemical and crystallographic databases, it has been determined that there is currently no publicly available single-crystal X-ray diffraction data for the compound this compound. The absence of a determined crystal structure in the Cambridge Structural Database (CSD) and other scientific literature repositories means that a detailed, experimentally-verified analysis of its solid-state conformation, molecular geometry, and specific intermolecular interactions is not possible at this time.

While crystallographic information for analogous compounds, such as derivatives of quinoline (B57606) and other substituted pyridines, does exist, extrapolating this data to definitively describe the solid-state structure of this compound would be speculative and scientifically unsound. The precise arrangement of molecules in a crystal lattice is highly dependent on the specific combination and position of substituents, which influence the subtle balance of intermolecular forces.

Therefore, the following sections on conformational analysis and intermolecular interactions cannot be populated with the detailed research findings and data tables as requested, due to the lack of primary crystallographic data for the target compound.

Conformational Analysis and Molecular Geometry

A definitive analysis of the molecular geometry and conformational properties of this compound in the solid state is contingent upon the successful determination of its crystal structure. Without experimental data from X-ray crystallography, parameters such as bond lengths, bond angles, and torsion angles for the molecule within a crystal lattice remain undetermined.

Theoretical calculations could provide insights into the likely preferred conformation of an isolated molecule in the gas phase. However, the conformation adopted in the solid state is significantly influenced by crystal packing forces and intermolecular interactions, which can lead to a different geometry compared to the gas-phase or solution-phase structure.

Intermolecular Interactions in Crystal Lattices (e.g., π-π stacking, halogen bonding)

The crystal packing of this compound would be expected to be governed by a variety of intermolecular interactions, including halogen bonding and π-π stacking. The presence of a bromine atom, a chlorine atom, and a pyridine ring provides the potential for these types of interactions to play a significant role in the supramolecular assembly.

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring could act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine ring, which would act as a halogen bond acceptor. The strength and geometry of these potential C–Br···N and C–Cl···N interactions would be key features of the crystal packing.

However, without experimental crystallographic data, the existence, nature, and geometric parameters of these interactions in the solid state of this compound cannot be confirmed or quantified. Detailed analysis, including the presentation of data tables for interaction distances and angles, is therefore not feasible.

Computational Chemistry and Theoretical Studies on 4 Bromomethyl 2 Chloro 3 Methylpyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These methods are used to determine the optimized geometry, energy, and distribution of electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like 4-(Bromomethyl)-2-chloro-3-methylpyridine, DFT calculations would typically be performed to find the most stable three-dimensional arrangement of its atoms (geometry optimization).

A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the electronic structure. researchgate.net Such studies on substituted pyridines have shown that DFT can accurately predict molecular geometries and thermodynamic properties. mdpi.com The calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the bromomethyl and chloro substituents would be determined.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) (Note: The following data is illustrative and not from actual published calculations on this specific molecule.)

| Parameter | Value |

|---|---|

| C2-Cl Bond Length | ~1.74 Å |

| C4-C(H2)Br Bond Length | ~1.52 Å |

| C(H2)-Br Bond Length | ~1.95 Å |

| N1-C2-C3 Angle | ~123° |

| C3-C4-C5 Angle | ~118° |

Once the geometry is optimized, DFT can be used to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.

Furthermore, analyzing the distribution of electron density reveals the partial charges on each atom. This is often visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the electronegative nitrogen and chlorine atoms would be expected to show negative electrostatic potential. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is instrumental in modeling chemical reactions, allowing for the exploration of reaction mechanisms, identification of intermediates, and calculation of energy barriers. researchgate.net For this compound, a key reaction of interest would be nucleophilic substitution at the bromomethyl group, a common transformation for such compounds.

Using DFT, a potential energy surface for the reaction can be calculated. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located. researchgate.net Finding the TS allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Computational studies on pyridine reactions often model these pathways to understand selectivity and reaction rates. researchgate.net

Spectroscopic Data Prediction and Validation

Theoretical calculations can predict various types of spectra, which can then be used to validate and interpret experimental findings. For this compound, key predictable spectra include:

Vibrational Spectra (IR and Raman): Frequency calculations using DFT can predict the vibrational modes of the molecule. These theoretical frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and scattering peaks in a Raman spectrum. Comparing calculated spectra with experimental ones helps in assigning the observed peaks to specific molecular motions (e.g., C-Cl stretch, C-H bend). nih.gov

NMR Spectra: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted shifts are valuable for assigning signals in experimental NMR spectra to specific nuclei within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and based on typical values for similar structures.)

| Spectroscopic Data Type | Predicted Value/Range |

|---|---|

| ¹H NMR (CH₂Br) | ~4.5 ppm |

| ¹³C NMR (C-Cl) | ~150 ppm |

| IR Stretch (C-Cl) | ~700-800 cm⁻¹ |

| IR Stretch (C-Br) | ~600-700 cm⁻¹ |

Ligand-Metal Interaction Modeling and Energetics

Pyridine and its derivatives are common ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. pharmaguideline.com Computational modeling can be used to study how this compound would interact with various metal centers.

DFT calculations can model the geometry of the resulting metal complex and determine the binding energy between the ligand and the metal. This provides insight into the stability of the complex. The analysis can also explore how coordination affects the electronic structure and reactivity of the pyridine ligand itself. For instance, upon binding to a metal, the electron density distribution in the pyridine ring changes, which can alter its susceptibility to further chemical reactions.

Advanced Applications in Materials Science and Organic Synthesis

Building Block for Functional Materials Development

The distinct chemical properties of 4-(bromomethyl)-2-chloro-3-methylpyridine make it a significant precursor in the field of materials science. pipzine-chem.com The presence of reactive halogen atoms allows it to participate in a variety of chemical reactions, such as nucleophilic substitutions, which are fundamental for constructing larger, functional systems. pipzine-chem.com This reactivity is harnessed to endow new materials with specific optical, electrical, or catalytic properties. pipzine-chem.com

The reactive bromomethyl group of this compound serves as an active site for initiating polymerization or for grafting onto existing polymer backbones. This process, known as polymer functionalization, introduces the 2-chloro-3-methylpyridine (B94477) moiety into the polymer structure. These pyridine (B92270) units can significantly alter the properties of the resulting polymer, imparting characteristics such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

In one synthetic approach, the compound can be used to initiate Atom Transfer Radical Polymerization (ATRP) of various monomers, like styrene (B11656) or acrylates. The resulting polymers would possess a terminal pyridine group, which can be used for further reactions or applications. Alternatively, it can be attached as a side group to a pre-existing polymer, creating a functional material with pendant pyridine units that can act as ligands for catalysis or as sites for drug loading. The Knoevenagel condensation is a common reaction for synthesizing monomers that can then be copolymerized. researchgate.net

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Method | Role of this compound | Resulting Polymer Feature | Potential Application |

| Grafting-to | Functionalizing agent | Polymer with pendant pyridine groups | Metal Scavenging, Catalysis |

| Initiation (ATRP) | Initiator | Polymer with terminal pyridine group | Block Copolymer Synthesis |

| Monomer Synthesis | Precursor | Polymer with integrated pyridine units | Functional Coatings, Membranes |